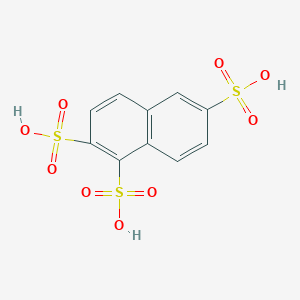
Naphthalene-1,2,6-trisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-1,2,6-trisulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of three sulfonic acid groups attached to the naphthalene ring at positions 1, 2, and 6. This compound is known for its high solubility in water and its stability, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Naphthalene-1,2,6-trisulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with sulfuric acid and oleum at elevated temperatures. The reaction conditions are carefully controlled to ensure the selective introduction of sulfonic acid groups at the desired positions on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous addition of naphthalene and oleum into a reactor containing sulfuric acid. The temperature is maintained between 140°C and 240°C throughout the process. After the sulfonation reaction is complete, the product is isolated and purified through a series of filtration, washing, and drying steps .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-1,2,6-trisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups, such as amines.
Substitution: The sulfonic acid groups can be substituted with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and iron powder are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Aminonaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Naphthalene-1,2,6-trisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is employed in biochemical assays and as a fluorescent probe.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: This compound is used in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of naphthalene-1,2,6-trisulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, the compound can interact with proteins and enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-1,3,6-trisulfonic acid
- Naphthalene-1,5-disulfonic acid (Armstrong’s acid)
- Naphthalene-2,6-disulfonic acid
Uniqueness
Naphthalene-1,2,6-trisulfonic acid is unique due to the specific positions of its sulfonic acid groups, which confer distinct chemical and physical properties. This positional arrangement affects its reactivity and solubility, making it suitable for specific applications that other naphthalenesulfonic acids may not be able to fulfill .
Propriétés
Numéro CAS |
27870-20-8 |
|---|---|
Formule moléculaire |
C10H8O9S3 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
naphthalene-1,2,6-trisulfonic acid |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-2-3-8-6(5-7)1-4-9(21(14,15)16)10(8)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |
Clé InChI |
ARPQPTULFLQNBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)S(=O)(=O)O)C=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
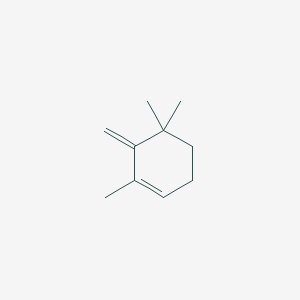
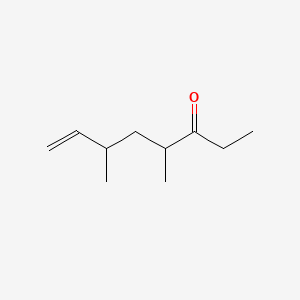
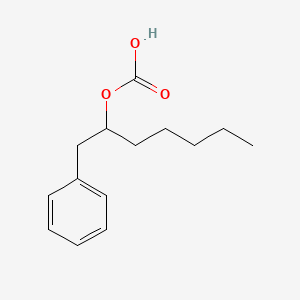
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
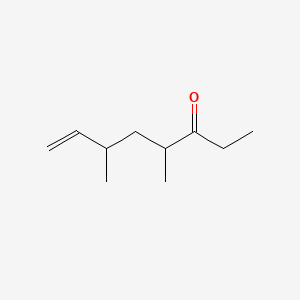
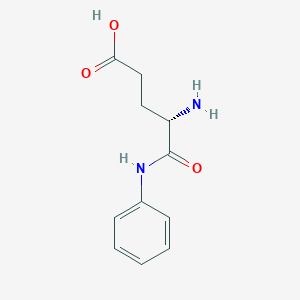
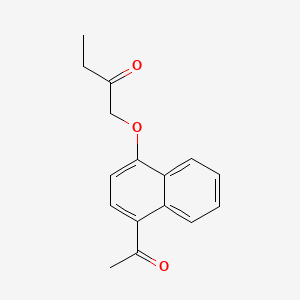


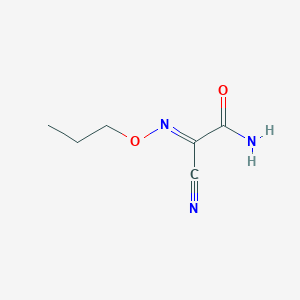
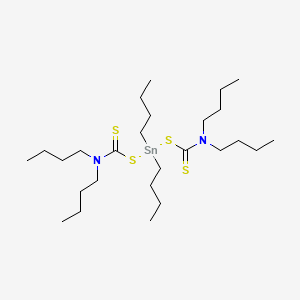
![8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-8-oxooctanoic acid](/img/structure/B13795407.png)
